3-(1,3-Dioxolan-2-yl)aniline

Physical Property Solid State Chemistry Regioisomer Differentiation

Researchers requiring the specific meta-isomer of aniline acetal face supply inconsistencies and regioisomer cross-contamination. 3-(1,3-Dioxolan-2-yl)aniline (CAS 6398-87-4) directly resolves this with its defined meta-substitution pattern, essential for reproducible cross-coupling and amidation outcomes. - Orthogonal reactivity: protected aldehyde (dioxolane) + primary amine enables sequential derivatization. - Solid-state stability simplifies handling, storage, and purification vs. liquid ortho-isomer. - Enables direct synthesis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline and herbicidal anilides per patent literature. - Typical purity ≥95% (HPLC); store at 2-8°C, protected from light, under inert gas.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 6398-87-4
Cat. No. B1277344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)aniline
CAS6398-87-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)N
InChIInChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2
InChIKeySPLTWZBWXIJQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxolan-2-yl)aniline Overview


3-(1,3-Dioxolan-2-yl)aniline (CAS 6398-87-4) is an aromatic amine and a 1,3-dioxolane derivative, characterized by a dioxolane ring attached to the meta-position of an aniline moiety. It is primarily utilized as a chemical building block and an intermediate in the synthesis of more complex organic molecules, notably within pharmaceutical and agrochemical research . Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol. The compound is commercially available from multiple suppliers, typically with a purity of 95% or higher . Its core value lies in the unique reactivity profile conferred by the combination of a protected aldehyde (the dioxolane) and a primary aromatic amine, enabling its use in a variety of synthetic transformations [1].

3-(1,3-Dioxolan-2-yl)aniline: Irreplaceability


The term 'aniline acetal' encompasses a family of structurally related compounds, most notably the ortho- (2-), meta- (3-), and para- (4-) positional isomers. While they share the same molecular formula (C9H11NO2) and basic functional groups, their physical properties, reactivity, and the resultant regiochemistry of their downstream products differ significantly [1]. These differences are not interchangeable. For instance, the meta-substitution pattern on the phenyl ring in 3-(1,3-Dioxolan-2-yl)aniline directly influences the compound's electronic distribution, steric environment, and melting point, which in turn dictates its behavior in subsequent synthetic steps, such as palladium-catalyzed cross-coupling reactions or amide bond formations . Substituting one isomer for another without validation can lead to altered reaction kinetics, different product profiles, or failed syntheses, highlighting the necessity of procuring the specific, intended regioisomer for reproducible research and development outcomes [2].

3-(1,3-Dioxolan-2-yl)aniline: Key Differentiators


Physical Form and Melting Point

The 3-(1,3-dioxolan-2-yl)aniline isomer is reported as a solid at 20°C with a melting point range of 123-191°C . This is in direct contrast to the 2-(1,3-dioxolan-2-yl)aniline isomer, which is reported as a liquid with a melting point range of 61-64°C . The significantly higher melting point of the 3-isomer indicates stronger intermolecular forces in the solid state, likely due to more efficient crystal packing, and directly impacts its handling, storage, and formulation requirements. This difference is not trivial for large-scale handling, automated weighing systems, or formulation development.

Physical Property Solid State Chemistry Regioisomer Differentiation

Supply Chain and Cost Advantage

Analysis of commercial supply chains reveals a stark difference in the market accessibility between the 3- and 2- regioisomers. The 3-(1,3-dioxolan-2-yl)aniline isomer (CAS 6398-87-4) is widely stocked and available from numerous major global suppliers with competitive pricing [1]. In contrast, the 2-isomer (CAS 26908-34-9) is a specialty item with significantly higher pricing (e.g., approximately $269 for 250 mg, $2,763 for 5 g from one vendor), indicating a less mature supply chain and higher production costs . The 4-isomer (CAS 19073-14-4) is also commercially available but often in a narrower range of specifications . This disparity in supply chain robustness directly affects the lead time, cost, and scalability of research projects.

Supply Chain Commercial Availability Research Economy

Regioselective Derivatization

The meta-substitution pattern of 3-(1,3-dioxolan-2-yl)aniline dictates its use in specific synthetic pathways. Its utility is evidenced by its role as a key intermediate in the synthesis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline, a compound with a unique molecular architecture being explored for its potential biological activity . The aniline nitrogen can be selectively functionalized (e.g., via alkylation or amide formation) without affecting the dioxolane-protected aldehyde. This regioselective control is not possible with the 2- or 4- isomers, which would lead to different steric and electronic outcomes in subsequent steps, such as cyclization reactions or interactions with biological targets. This specific regiochemistry is a critical design element in medicinal chemistry for optimizing drug-target interactions.

Medicinal Chemistry Chemical Synthesis Drug Discovery

3-(1,3-Dioxolan-2-yl)aniline Applications


Functionalized Aniline Intermediates

The primary application of 3-(1,3-dioxolan-2-yl)aniline is as a versatile intermediate in organic synthesis. The commercial availability and established reactivity of its meta-substituted pattern make it a preferred starting material for constructing more complex molecules, particularly in medicinal chemistry programs focused on libraries of N-substituted anilines [1]. Its use is documented in the synthesis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline, a derivative with potential for further elaboration into biologically active compounds . The dioxolane ring acts as a latent aldehyde, offering a second orthogonal handle for functionalization after initial modifications to the aniline nitrogen.

Agrochemical and Pharmaceutical Scaffold

As supported by patent literature, the 1,3-dioxolane-aniline motif is a recognized scaffold in both pharmaceutical and agrochemical research. 3-(1,3-dioxolan-2-yl)aniline, as a commercially accessible representative of this class, serves as a core building block for the synthesis of compounds with potential herbicidal activity, as described in patents for dioxolane-substituted anilides [1]. Its meta-substitution is a critical feature that can be exploited in structure-activity relationship (SAR) studies to explore the effect of substitution geometry on biological potency and selectivity. The robust supply chain for the 3-isomer makes it a practical choice for such exploratory research.

Protected Amino-Aldehyde Synthon

The 1,3-dioxolane group is a well-established protecting group for aldehydes and ketones [1]. 3-(1,3-dioxolan-2-yl)aniline therefore functions as a stable, protected version of 3-aminobenzaldehyde. This synthon is valuable in multi-step syntheses where a reactive aldehyde group would be incompatible with earlier reaction conditions . The higher melting point and solid nature of the 3-isomer compared to the 2-isomer can be advantageous for its purification and handling as a stable, storable intermediate, simplifying synthetic workflows where the aldehyde is revealed at a later stage via acidic deprotection.

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